(7R,8R)-7-((Tributylstannyl)methoxy)-1,4-dioxaspiro[4.5]decan-8-amine
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Overview
Description
(7R,8R)-7-((Tributylstannyl)methoxy)-1,4-dioxaspiro[45]decan-8-amine is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8R)-7-((Tributylstannyl)methoxy)-1,4-dioxaspiro[4.5]decan-8-amine typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often involve the use of palladium-catalyzed decarboxylation to construct the spirocyclic framework .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(7R,8R)-7-((Tributylstannyl)methoxy)-1,4-dioxaspiro[4.5]decan-8-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the stannyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(7R,8R)-7-((Tributylstannyl)methoxy)-1,4-dioxaspiro[4.5]decan-8-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (7R,8R)-7-((Tributylstannyl)methoxy)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with molecular targets through its functional groups. The stannyl group, in particular, can participate in various catalytic processes, influencing the reactivity and stability of the compound. The pathways involved often include complex organic transformations facilitated by the spirocyclic structure .
Properties
IUPAC Name |
(7R,8R)-7-(tributylstannylmethoxy)-1,4-dioxaspiro[4.5]decan-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO3.3C4H9.Sn/c1-11-8-6-9(3-2-7(8)10)12-4-5-13-9;3*1-3-4-2;/h7-8H,1-6,10H2;3*1,3-4H2,2H3;/t7-,8-;;;;/m1..../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVSRRDKUHQIMO-PCZIFVQPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COC1CC2(CCC1N)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)CO[C@@H]1CC2(CC[C@H]1N)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43NO3Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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